Cas no 52329-53-0 (L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI))
![L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) structure](https://ar.kuujia.com/scimg/cas/52329-53-0x500.png)
52329-53-0 structure
اسم المنتج:L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
كاس عدد:52329-53-0
وسط:C34H63N5O10
ميغاواط:701.891530275345
CID:377682
L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) الخواص الكيميائية والفيزيائية
الاسم و المعرف
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- L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
- (3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic
- Hydroxypepstatin
- L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2
- L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R
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حساب السمة
- نوعية دقيقة: 701.45779
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 9
- عدد مستقبلات الهيدروجين بوند: 11
- عدد الذرات الثقيلة: 49
- تدوير ملزمة العد: 25
- تعقيدات: 1080
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 6
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: 72
- إكسلوغ 3: -1.4
الخصائص التجريبية
- بسا: 257.48
L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) الوثائق ذات الصلة
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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3. Back matter
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
52329-53-0 (L-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-(hydroxymethyl)-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)) منتجات ذات صلة
- 51724-57-3(L-Alaninamide,N-(2-methyl-1-oxopropyl)-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-)
- 26305-03-3(Pepstatin)
- 120116-56-5(Sex Pheromone Inhibitor iPD1 trifluoroacetate salt H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH trifluoroacetate salt)
- 28575-34-0((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid)
- 947-57-9(Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate)
- 2189499-23-6(2-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole)
- 723748-21-8(3-amino-6-benzyl-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide)
- 57067-07-9(2-methylthiolane-3-thiol)
- 847502-90-3(Benzenemethanamine,2,4-difluoro-3-methyl-)
- 863594-20-1(N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)cyclohexanecarboxamide)
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